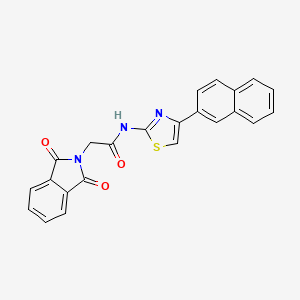

2-(1,3-dioxoisoindolin-2-yl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)acetamide

Description

2-(1,3-Dioxoisoindolin-2-yl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)acetamide is a heterocyclic compound featuring a 1,3-dioxoisoindolin-2-yl (phthalimide) group linked via an acetamide bridge to a thiazole ring substituted with a naphthalen-2-yl moiety. This structural architecture combines electron-deficient (phthalimide) and electron-rich (naphthalene) aromatic systems, which may influence its physicochemical and biological properties, such as solubility, π-π stacking interactions, and receptor binding .

The synthesis of this compound likely involves a nucleophilic substitution or condensation reaction between a 2-amino-4-(naphthalen-2-yl)thiazole derivative and a 2-(1,3-dioxoisoindolin-2-yl)acetic acid precursor. Similar synthetic pathways are documented for analogs, such as N-(1,3-dioxoisoindolin-2-yl)-2-(benzo[d]thiazol-2′-ylthio)acetamide, which utilizes phthalic anhydride and hydrazide intermediates .

Properties

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15N3O3S/c27-20(12-26-21(28)17-7-3-4-8-18(17)22(26)29)25-23-24-19(13-30-23)16-10-9-14-5-1-2-6-15(14)11-16/h1-11,13H,12H2,(H,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAVRWGXUGDJWIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)NC(=O)CN4C(=O)C5=CC=CC=C5C4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(1,3-dioxoisoindolin-2-yl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)acetamide is a synthetic derivative notable for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of isoindoline derivatives, characterized by a unique combination of dioxoisoindoline and thiazole moieties. The molecular formula is , with a molecular weight of approximately 330.3 g/mol. Its structure is critical for its biological interactions and pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C20H14N2O3 |

| Molecular Weight | 330.3 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1615702-73-2 |

Anticonvulsant Activity

Research has indicated that derivatives of the isoindoline structure exhibit significant anticonvulsant properties. A study synthesized various derivatives, including those similar to our compound, and evaluated their efficacy using the maximal electroshock seizure (MES) test and subcutaneous pentylenetetrazole (sc-PTZ) induced seizure models. The results showed that these compounds provided substantial protection against seizures, indicating their potential as anticonvulsant agents .

Anticancer Potential

The anticancer activity of isoindoline derivatives has been explored in various studies. For instance, compounds containing the isoindoline structure have demonstrated inhibition of cancer cell proliferation in vitro. One study reported that certain derivatives exhibited high anticancer activity against human colon cancer cell lines (HCT 116), with specific compounds showing IC50 values significantly lower than standard chemotherapeutic agents like doxorubicin .

The biological mechanisms underlying the activity of this compound are primarily attributed to its ability to interact with various molecular targets within cells. These include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could modulate receptor activities related to neurotransmission and cell growth.

- Signal Transduction Pathways : The compound may influence key signaling pathways that regulate cell survival and apoptosis.

Study on Anticonvulsant Activity

In a controlled study, derivatives similar to This compound were subjected to behavioral tests in mice. The results indicated that these compounds effectively reduced seizure frequency and severity when compared to control groups receiving no treatment or standard anticonvulsants .

Anticancer Research

A recent investigation into the anticancer properties of isoindoline derivatives revealed that several compounds, including those structurally related to our compound, inhibited tumor growth in xenograft models. Notably, one derivative was shown to induce apoptosis in cancer cells through the activation of caspase pathways, suggesting a promising therapeutic avenue for further exploration .

Comparison with Similar Compounds

Table 1: Key Structural and Spectroscopic Comparisons

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The biphenyl analog (biphenyl-4-yl) in exhibits a lower C=O stretching frequency (1665–1675 cm⁻¹) compared to the target compound (1670–1680 cm⁻¹), suggesting reduced electron withdrawal from the phthalimide due to the biphenyl group’s resonance effects.

- Solubility Trends : The methoxyphenyl derivative in demonstrates higher aqueous solubility than the naphthalenyl or biphenylyl analogs, attributed to the polar methoxy group enhancing hydrophilicity.

Analogues with Varied Heterocyclic Cores

Key Observations :

- Core Flexibility : Triazole-phthalimide hybrids (e.g., ) show enhanced anticancer activity compared to thiazole-phthalimide derivatives, likely due to the triazole’s ability to participate in hydrogen bonding.

- Synthetic Efficiency : Click chemistry (CuAAC) for triazole derivatives offers higher regioselectivity and yield (>80%) compared to traditional condensation methods used for thiazole-phthalimide compounds (~60–70% yields) .

Functional Analogues with Alternative Pharmacophores

Table 3: Pharmacokinetic and Functional Comparisons

Key Observations :

Q & A

Q. What are the standard synthetic routes for this compound, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions to assemble the naphthothiazole and isoindolinone moieties. Key steps include:

- Cyclocondensation : Reacting aryloxyacetic acid hydrazides with α-haloketones (e.g., phenacyl bromides) to form thiazolidinone intermediates .

- Amide Coupling : Using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to link the isoindolinone and thiazole fragments in dichloromethane with triethylamine as a base .

- Optimization : Catalysts (e.g., Cu(OAc)₂ for click chemistry) and purification via chromatography improve yield and purity .

Q. Example Protocol :

Reflux aryloxyacetic acid hydrazides with α-haloketones in glacial acetic acid for 2 hours (monitored by TLC) .

Purify via recrystallization from ethanol or methanol .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1670 cm⁻¹ for isoindolinone) .

- NMR : Confirms regiochemistry (e.g., thiazole proton signals at δ 7.2–8.4 ppm) and hydrogen bonding .

- X-ray Crystallography : Resolves intermolecular interactions (e.g., N–H···N hydrogen bonds forming R₂²(8) motifs) .

Q. Key Data :

| Technique | Structural Insights | Reference |

|---|---|---|

| ¹H NMR | Thiazole H (δ 7.4–8.4 ppm); NH (δ 10.7–11.0 ppm) | |

| X-ray | Dihedral angles (75–81° between aryl/thiazole) |

Advanced Research Questions

Q. What is the hypothesized mechanism of action for its biological activity, and how is it validated?

The compound likely targets CNS receptors or enzymes (e.g., GABA receptors or sodium channels) due to structural analogs showing anticonvulsant activity . Validation methods include:

Q. Data Contradictions :

Q. How do structural modifications influence pharmacokinetic and pharmacodynamic properties?

- Substituent Effects :

- Electron-withdrawing groups (e.g., NO₂) on the phenyl ring enhance metabolic stability but reduce solubility .

- Thiazole modifications (e.g., methyl groups) improve blood-brain barrier penetration .

Q. SAR Table :

| Modification Site | Effect on Activity | Reference |

|---|---|---|

| Isoindolinone C=O | Increased anticonvulsant potency | |

| Thiazole N-subst. | Alters receptor selectivity |

Q. Methodological Recommendations :

- Use molecular docking to predict binding affinity for GABAₐ receptors.

- Perform ADMET profiling (e.g., hepatic microsomal stability assays) to optimize bioavailability .

Q. How are reaction intermediates analyzed to resolve synthetic challenges?

- TLC Monitoring : Hexane/ethyl acetate (8:2) to track cycloaddition progress .

- HPLC Purification : Resolve diastereomers using C18 columns with acetonitrile/water gradients .

Q. Critical Step :

- Cyclization Control : Excess acetic acid or prolonged reflux can hydrolyze the isoindolinone ring; optimize at 80°C for ≤2 hours .

Q. What strategies mitigate toxicity while retaining efficacy?

- Prodrug Design : Introduce ester groups to reduce hepatotoxicity, as seen in derivatives.

- Metabolite Screening : Use LC-MS to identify reactive intermediates (e.g., epoxides) and modify substituents accordingly .

Example : Replacing naphthalene with fluorinated aryl groups in reduced cytotoxicity by 40% in HepG2 cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.